H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a peptide composed of the amino acids serine, cysteine, leucine, proline, glutamine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiols, and peptide analogs with substituted amino acids.
Scientific Research Applications
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH: has numerous applications in scientific research:
Chemistry: Used in studying peptide synthesis and modification techniques.
Biology: Serves as a model peptide for understanding protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism by which H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, the cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The peptide can also interact with receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH: can be compared with other peptides such as:
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2: A longer peptide with additional amino acids, exhibiting different biological activities.
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2: Known for its role in regulating food intake and energy homeostasis.
The uniqueness of This compound lies in its specific amino acid sequence, which determines its distinct structural and functional properties.
Properties
Molecular Formula |
C29H50N8O12S |
---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1 |
InChI Key |
UPGRZGJMOBNXSP-PDSMTZFYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.